4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Indole Derivatives: Indoles also have a fused ring system but with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique reactivity and biological activity. Its ability to inhibit FGFRs, for example, highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-9-7-6(5)4(3-10-7)8(12)13/h1-3H,(H,12,13)(H2,9,10,11) |
InChI Key |
RWCYMPXTFJSERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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